Sulfo DBCO-PEG3-NHS ester
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Overview
Description
Sulfo DBCO-PEG3-NHS ester is a water-soluble reagent commonly used in click chemistry. It contains a dibenzylcyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The DBCO group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are copper-free click chemistry reactions. The PEG linker enhances the solubility and biocompatibility of the compound, while the NHS ester allows for the covalent attachment to primary amines on target molecules, forming stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo DBCO-PEG3-NHS ester involves several steps:
Preparation of DBCO-acid: The DBCO group is synthesized through a series of organic reactions, starting from commercially available starting materials.
PEGylation: The DBCO-acid is then reacted with a PEG linker to form DBCO-PEG3-acid.
Activation with NHS: The final step involves the activation of the carboxylic acid group of DBCO-PEG3-acid with NHS in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG3-NHS ester primarily undergoes the following types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide groups in a copper-free click chemistry reaction, forming stable triazole linkages
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
SPAAC Reaction: This reaction typically occurs under mild conditions, without the need for a catalyst.
Amide Bond Formation: This reaction is usually carried out in the presence of a coupling reagent such as EDC or HATU, in a non-amine-containing buffer at pH 7-9.
Major Products Formed
Triazole Linkages: Formed from the SPAAC reaction between the DBCO group and azides.
Amide Bonds: Formed from the reaction between the NHS ester and primary amines.
Scientific Research Applications
Sulfo DBCO-PEG3-NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sulfo DBCO-PEG3-NHS ester involves two main pathways:
Comparison with Similar Compounds
Sulfo DBCO-PEG3-NHS ester can be compared with other similar compounds, such as:
DBCO-PEG4-NHS ester: Similar in structure but with a longer PEG linker, providing increased solubility and flexibility.
DBCO-PEG3-acid: Lacks the NHS ester group, making it less reactive for amide bond formation.
Sulfo DBCO-PEG4-NHS ester: Similar to this compound but with a longer PEG linker, offering different solubility and biocompatibility properties.
This compound is unique due to its combination of a DBCO group, a PEG3 linker, and an NHS ester, providing a versatile and efficient reagent for bioconjugation and click chemistry applications .
Properties
Molecular Formula |
C35H40N4O13S |
---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C35H40N4O13S/c40-30(14-17-49-19-21-51-22-20-50-18-15-34(44)52-39-32(42)11-12-33(39)43)37-23-29(53(46,47)48)35(45)36-16-13-31(41)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)38/h1-8,29H,11-24H2,(H,36,45)(H,37,40)(H,46,47,48) |
InChI Key |
YHOFOMUTPQSRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)NCC(C(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |
Origin of Product |
United States |
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